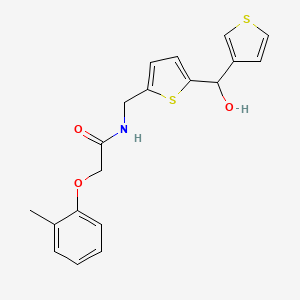

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide

Description

N-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide is a structurally complex acetamide derivative featuring dual thiophene rings. The central acetamide scaffold is substituted with a hydroxymethyl-thiophene moiety at the 5-position of the thiophene-2-ylmethyl group and an o-tolyloxy (2-methylphenoxy) group.

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S2/c1-13-4-2-3-5-16(13)23-11-18(21)20-10-15-6-7-17(25-15)19(22)14-8-9-24-12-14/h2-9,12,19,22H,10-11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVVNVCNSMHFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Thiophene derivatives

are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Indole derivatives

possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives.

Biological Activity

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound characterized by its thiophene core structure, which is known for its stability and electronic properties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, including detailed research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features multiple thiophene rings and functional groups that contribute to its reactivity and biological properties. The presence of hydroxyl groups and ether linkages enhances its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives. For instance, a structure-activity relationship (SAR) analysis indicated that modifications in the thiophene ring significantly influence cytotoxicity against cancer cell lines. Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | A-431 | 1.98 ± 1.22 | Apoptosis induction |

| Compound B | U251 | 10–30 | Cell cycle arrest |

| N-Acetyl | Jurkat | < 1 | Bcl-2 inhibition |

The compound's mechanism of action is believed to involve the induction of apoptosis through interactions with key proteins involved in cell survival pathways, such as Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial effects. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Activity

Thiophene derivatives are also recognized for their antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.

Case Studies

- Antitumor Efficacy Study : A study evaluated the efficacy of this compound in a mouse model bearing human tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an antitumor agent .

- Antimicrobial Resistance Investigation : Research focused on the effectiveness of this compound against antibiotic-resistant strains of bacteria. The findings revealed that it maintained efficacy against strains resistant to standard antibiotics, highlighting its potential use in treating resistant infections .

Scientific Research Applications

Anticancer Activity

Research has indicated that thiophene derivatives, including N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-(o-tolyloxy)acetamide, exhibit anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms such as:

- Induction of Apoptosis : Compounds in this class can trigger programmed cell death in cancer cells, reducing tumor growth.

- Inhibition of Angiogenesis : By interfering with the formation of new blood vessels, these compounds can starve tumors of necessary nutrients.

A study highlighted the effectiveness of thiophene-based compounds against various cancer cell lines, demonstrating their potential as lead compounds for drug development .

Anti-inflammatory Properties

Thiophene derivatives are also noted for their anti-inflammatory effects. This compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

- COX Inhibition : The compound's structure allows it to bind effectively to COX enzymes, thus reducing the production of pro-inflammatory prostaglandins .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as:

- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity.

Research indicates that thiophene-based materials can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), improving device performance through better charge transport properties .

Sensors

Due to their sensitivity to environmental changes, thiophene derivatives are being explored for use in chemical sensors. The compound's ability to undergo redox reactions makes it a candidate for detecting various analytes, including gases and biomolecules.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal focused on the synthesis and evaluation of various thiophene derivatives, including this compound. Results showed significant cytotoxicity against human cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

Another research article investigated the anti-inflammatory effects of thiophene derivatives in animal models. The study demonstrated that treatment with this compound resulted in reduced inflammation markers and improved outcomes in conditions like arthritis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The target compound shares its core acetamide framework with several analogs, but substituents on the thiophene rings and aromatic groups differ significantly (Table 1). Key comparisons include:

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations :

Key Observations :

- High-Yield Reactions: Compound achieved an 89% yield due to favorable condensation kinetics between the 3,4,5-trimethoxybenzaldehyde and thioxothiazolidinone precursors.

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data for Selected Compounds

Key Observations :

- NMR Trends : Thiophene protons in the target compound would resonate near δ 6.5–7.5 ppm, similar to analogs . The hydroxymethyl group may show a broad peak near δ 4.5 ppm.

- Mass Spectrometry : The molecular ion peak for the target compound is estimated to align with analogs of comparable molecular weight (e.g., ).

Q & A

Q. Basic

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, thiophene C-S at ~700 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methylene bridges in thiophene rings at δ 3.5–4.5 ppm) and carbon backbone .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]⁺ ions) .

- Melting Point Analysis : Validates purity (e.g., sharp melting points >250°C for crystalline derivatives) .

How can conflicting NMR data be resolved for structural isomers or impurities?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .

- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated for related acetamide derivatives in crystallography studies .

- Computational Modeling : DFT calculations predict NMR chemical shifts, aiding in signal assignment for complex cases .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Exposure Mitigation :

- Storage : In airtight containers, away from light and moisture .

How can reaction yields be optimized under varying synthetic conditions?

Q. Advanced

- Parameter Screening : Use Design of Experiments (DoE) to optimize:

- Case Study : A 91% yield was achieved for a structurally similar acetamide by adjusting stoichiometry (1:1.5 molar ratio of reactants) .

What strategies elucidate structure-activity relationships (SAR) for biological activity?

Q. Advanced

- Analog Synthesis : Modify substituents (e.g., o-tolyloxy to p-fluorophenyl) and test hypoglycemic or anti-inflammatory activity .

- In Silico Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like PPAR-γ .

- Bioassays : Compare IC₅₀ values across analogs to identify critical pharmacophores .

How are purification challenges addressed for hydrophilic byproducts?

Q. Basic

- Recrystallization : Use ethanol/water mixtures for polar impurities .

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates non-polar intermediates .

- HPLC : Resolves isomeric contaminants using C18 columns and acetonitrile/water mobile phases .

How to address batch-to-batch variability in biological assay results?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.